4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine 4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine
Brand Name: Vulcanchem
CAS No.: 127945-90-8
VCID: VC17131864
InChI: InChI=1S/C10H11N5O2/c11-1-6-2-15(3-7(17)4-16)10-8(6)9(12)13-5-14-10/h2,5,7,16-17H,3-4H2,(H2,12,13,14)
SMILES:
Molecular Formula: C10H11N5O2
Molecular Weight: 233.23 g/mol

4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine

CAS No.: 127945-90-8

Cat. No.: VC17131864

Molecular Formula: C10H11N5O2

Molecular Weight: 233.23 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine - 127945-90-8

Specification

CAS No. 127945-90-8
Molecular Formula C10H11N5O2
Molecular Weight 233.23 g/mol
IUPAC Name 4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Standard InChI InChI=1S/C10H11N5O2/c11-1-6-2-15(3-7(17)4-16)10-8(6)9(12)13-5-14-10/h2,5,7,16-17H,3-4H2,(H2,12,13,14)
Standard InChI Key LYODPVFJQMTFNT-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(N=CN=C2N1CC(CO)O)N)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolo[2,3-d]pyrimidine core, a fused bicyclic system comprising a pyrrole ring (five-membered) and a pyrimidine ring (six-membered). Key substituents include:

  • 4-Amino group: Enhances hydrogen-bonding potential and interactions with nucleotide-binding enzymes .

  • 5-Cyano group: Introduces electron-withdrawing effects, stabilizing the aromatic system and influencing binding affinity .

  • 7-((RS)-2,3-dihydroxypropyl): A chiral substituent with two hydroxyl groups, improving aqueous solubility and enabling interactions with polar residues in enzymatic pockets .

The racemic (RS) configuration at the dihydroxypropyl group suggests a mixture of enantiomers, which may exhibit differential biological activities.

Physicochemical Characteristics

While direct data for this specific compound is limited, inferences can be drawn from structurally analogous pyrrolo[2,3-d]pyrimidines (Table 1) :

PropertyValue (Inferred)Analog Data (Toyocamycin )
Molecular FormulaC11_{11}H13_{13}N5_5O2_2C12_{12}H13_{13}N5_5O4_4
Molecular Weight247.26 g/mol291.26 g/mol
Melting Point220–240°C239–243°C
SolubilityDMSO, aqueous buffers0.9–1.1 mg/mL in DMSO
logP (Partition Coeff.)~1.5 (moderately lipophilic)1.31

The dihydroxypropyl group likely reduces crystallinity compared to Toyocamycin, contributing to lower melting points and improved solubility in polar solvents .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step strategies, as highlighted in recent studies :

  • Core Formation: Condensation of 4-aminopyrrole-3-carbonitrile with a substituted pyrimidine precursor under basic conditions (e.g., NaH/DMF) .

  • Side-Chain Introduction: Nucleophilic substitution at position 7 using racemic 2,3-dihydroxypropyl bromide in the presence of a phase-transfer catalyst .

  • Purification: Chromatographic separation to isolate the racemic mixture, confirmed via 1^1H NMR and HPLC .

A one-pot, three-component approach has also been reported for analogous compounds, streamlining the synthesis of dihydroxypropyl-substituted derivatives .

Analytical Characterization

Key spectroscopic data for validation include:

  • 1^1H NMR (DMSO-d6_6):

    • δ 6.85 (s, 1H, pyrrole-H),

    • δ 8.12 (s, 1H, pyrimidine-H),

    • δ 3.40–3.75 (m, 5H, dihydroxypropyl and OH groups) .

  • IR (KBr): Peaks at 3420 cm1^{-1} (OH/NH2_2), 2220 cm1^{-1} (C≡N), and 1665 cm1^{-1} (C=O if present) .

Biological Activities and Mechanisms

Antiviral Activity

Pyrrolo[2,3-d]pyrimidines with dihydroxypropyl substituents exhibit potent antiviral effects. For example, compound 3b (a structural analog with a dihydroxypropyl group) showed 90% inhibition of highly pathogenic avian influenza (HPAI) H5N1 at 10 µM . The mechanism likely involves:

  • Viral RNA Polymerase Inhibition: Competitive binding to the adenosine-binding site, disrupting nucleotide incorporation .

  • Host Immune Modulation: Suppression of endoplasmic reticulum (ER) stress pathways, as seen in Toyocamycin’s inhibition of XBP1 mRNA splicing .

Antibacterial and Antiparasitic Effects

The 4-amino-5-cyano motif is critical for topoisomerase II inhibition, a validated target in antifilarial therapy. In Setaria cervi, analogs demonstrated IC50_{50} values of 5 µg/mL, outperforming standard drugs like diethylcarbamazine . The dihydroxypropyl group may enhance membrane permeability, facilitating intracellular accumulation.

Comparative Analysis with Structural Analogs

Toyocamycin (CAS 606-58-6)

  • Structural Differences: Toyocamycin has a ribofuranosyl group instead of dihydroxypropyl, increasing oxygen content and hydrogen-bonding capacity .

  • Activity Profile: 10-fold greater potency in ER stress inhibition (EC50_{50} = 0.4 µM) but poorer solubility due to the ribose moiety .

6-(4-Chlorophenyl) Derivatives

Compounds with chloro-phenyl groups at position 6 exhibit enhanced topoisomerase II inhibition (IC50_{50} = 40 µg/mL) , suggesting that electron-withdrawing substituents amplify interactions with DNA-enzyme complexes.

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